1-(4,6-Dimethylpyridin-2-yl)-3-methylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-4-7(2)11-8(5-6)12-9(13)10-3/h4-5H,1-3H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNTCHIDQWPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 4,6 Dimethylpyridin 2 Yl 3 Methylurea and Analogues
Established Methodologies for Pyridylurea Synthesis
The formation of the urea (B33335) linkage in pyridylureas is a cornerstone of their synthesis, with several reliable methods being widely employed.
Amine-Isocyanate Condensation Approaches
The most prevalent and straightforward method for the synthesis of unsymmetrical ureas, including pyridylureas, is the condensation reaction between an amine and an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. The core of this approach involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.
In the context of 1-(4,6-dimethylpyridin-2-yl)-3-methylurea, this would involve the reaction of 2-amino-4,6-dimethylpyridine (B145770) with methyl isocyanate. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |
| 2-Amino-4,6-dimethylpyridine | Methyl Isocyanate | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | This compound |
This interactive table summarizes the general conditions for the amine-isocyanate condensation approach.
Alternative Synthetic Pathways for Urea Formation
While amine-isocyanate condensation is a dominant strategy, alternative methods for urea synthesis exist, often employed to avoid the handling of potentially hazardous isocyanates. These methods typically involve the use of a carbonyl source that reacts with amines to form the urea linkage.
One such alternative involves the use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). The reaction of an amine with phosgene generates an isocyanate in situ, which then reacts with a second amine to form the urea. When using CDI, the imidazole (B134444) groups are sequentially displaced by amines.
Another approach is the reaction of amines with carbamates, such as phenyl carbamate, which can act as a carbonyl donor. The reaction proceeds via a nucleophilic substitution mechanism. Furthermore, oxidative carbonylation reactions, which utilize carbon monoxide in the presence of an oxidant and a catalyst, have also been developed for urea synthesis.
Targeted Synthesis of this compound
The specific synthesis of this compound predominantly relies on the amine-isocyanate condensation method due to its efficiency and simplicity.
Reaction Conditions and Optimization Protocols
The synthesis of the key precursor, 2-amino-4,6-dimethylpyridine, can be achieved by reacting 3-aminocrotononitrile (B73559) with acetic acid, followed by treatment with concentrated sulfuric acid. This method has been reported to produce high-purity 2-amino-4,6-dimethylpyridine with a total yield of over 70%. mdpi.com
For the final condensation step, the reaction between 2-amino-4,6-dimethylpyridine and methyl isocyanate is typically performed under an inert atmosphere to prevent moisture from reacting with the highly reactive isocyanate. The stoichiometry of the reactants is a critical parameter to control, with a slight excess of the isocyanate sometimes used to ensure complete conversion of the amine.
Optimization of the reaction may involve screening different solvents to improve the solubility of the starting materials and the product, as well as adjusting the reaction temperature. While the reaction often proceeds efficiently at room temperature, gentle heating might be employed in some cases to accelerate the reaction rate. The use of a base is generally not required for this type of condensation.
Chemical Yield and Purity Assessment
The reaction of 2-amino-4,6-dimethylpyridine with methyl isocyanate is expected to proceed with a good to excellent yield, often exceeding 80-90%, based on analogous reactions reported in the literature for similar pyridylureas.
The purity of the final product, this compound, is crucial for its intended applications. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
The identity and purity of the synthesized compound are confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and confirm its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, particularly the C=O stretching vibration of the urea group.
Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the compound, which should match the calculated theoretical values.
Modern Advancements in Pyridylurea Chemical Synthesis
Recent advancements in synthetic chemistry have introduced more sustainable and efficient methods for the synthesis of ureas, which are applicable to pyridylurea derivatives.
One significant area of development is the use of carbon dioxide (CO2) as a C1 building block for urea synthesis. nih.gov This approach is environmentally advantageous as it utilizes a greenhouse gas as a raw material. Catalytic systems, often based on transition metals, have been developed to facilitate the direct reaction of amines with CO2 to form ureas. nih.gov While this technology is still evolving, it holds great promise for greener chemical manufacturing.
Another modern approach involves the use of catalytic methods that avoid the use of stoichiometric activating agents. For example, various metal and organocatalysts have been explored to promote the formation of the urea bond from amines and a carbonyl source under milder conditions. numberanalytics.com These catalytic cycles often lead to higher atom economy and reduced waste generation.
Furthermore, flow chemistry techniques are being increasingly applied to the synthesis of ureas. Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents like isocyanates.
These modern methodologies, while not yet standard practice for the synthesis of all pyridylureas, represent the future direction of urea synthesis, aiming for more efficient, safer, and environmentally benign processes.
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and structural characterization of the compound “this compound” is not available in the public domain. Detailed research findings, including high-resolution NMR spectra, vibrational spectroscopy data (FTIR and Raman), and mass spectrometry fragmentation patterns, are not published in accessible scholarly articles or reference databases.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the detailed data tables and research findings as requested in the provided outline. The creation of such an article would require access to primary research data that has not been made publicly available. Any attempt to provide specific spectral data would be hypothetical and would not meet the standards of scientific accuracy.
Advanced Spectroscopic and Structural Characterization
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea, with the chemical formula C₁₀H₁₄N₄O, HRMS can distinguish its exact mass from other compounds with the same nominal mass.
The analysis would typically be performed on the protonated molecule, [M+H]⁺. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This precise measurement is invaluable for confirming the molecular formula, often with an accuracy of less than 5 parts per million (ppm), thereby lending strong support to the compound's identity.
Table 1: Illustrative HRMS Data for [C₁₀H₁₄N₄O+H]⁺
| Parameter | Value |
| Molecular Formula | C₁₀H₁₅N₄O⁺ |
| Theoretical Exact Mass (m/z) | 207.12404 |
| Expected Measured Mass (m/z) | 207.1240 ± 0.0010 |
| Mass Accuracy (ppm) | < 5 |
Note: This table is illustrative, showing expected values for this compound based on its chemical formula. Actual measured values would be determined experimentally.
Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides significant structural information, acting as a molecular fingerprint. For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable fragment ions.
Key fragmentation pathways for N-aryl-N'-alkyl ureas typically involve the cleavage of the C-N bonds of the urea (B33335) moiety. Expected fragmentation for the title compound would include:
Cleavage of the N-pyridinyl bond: This would lead to the formation of a protonated 4,6-dimethylpyridin-2-amine ion and a methyl isocyanate neutral loss.
Cleavage of the N-methyl bond: Scission of the bond between the urea nitrogen and the methyl group is also a plausible pathway.
Ring fragmentation: The dimethylpyridine ring itself may undergo fragmentation, although this typically requires higher energy.
Analysis of these patterns allows for the reconstruction of the molecule's structure and differentiation from isomers.
Table 2: Predicted Major Fragment Ions in MS/MS Analysis
| Predicted Fragment Ion (m/z) | Possible Formula | Description of Neutral Loss |
| 150.0975 | [C₈H₁₂N₃]⁺ | Loss of methyl isocyanate ([CH₃NCO]) |
| 122.0815 | [C₇H₁₀N₂]⁺ | Loss of methylurea (B154334) ([CH₄N₂O]) |
| 95.0600 | [C₆H₇N]⁺ | Fragment from the dimethylpyridine ring |
Note: The m/z values are calculated theoretical exact masses for the predicted fragment ions and serve as an illustrative guide.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by contributions from the substituted pyridine (B92270) ring and the urea functional group.
The pyridine ring is an aromatic system capable of π → π* transitions, typically observed at shorter wavelengths. The urea moiety contains non-bonding electrons (on oxygen and nitrogen atoms) and a π-system (the C=O double bond), allowing for both n → π* and π → π* transitions. The conjugation between the pyridine ring and the urea group can influence the position and intensity of these absorption bands.
Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax)
| Chromophore | Electronic Transition | Predicted λmax Range (nm) |
| 4,6-Dimethylpyridine Ring | π → π | 250 - 280 |
| Urea Moiety (C=O) | n → π | > 280 (weak) |
| Conjugated System (Pyridine-Urea) | π → π* | 220 - 260 |
Note: This table presents expected absorption ranges based on the analysis of similar chromophores. The solvent used can significantly affect the λmax values.
X-ray Crystallography
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and torsional angles of this compound.
Studies on similar N-aryl-N'-alkyl ureas have shown that the urea group can adopt several conformations, with the trans-cis and trans-trans arrangements being common. nih.govncl.ac.uk The conformation is defined by the relative orientation of the substituents across the C-N bonds. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen of the urea, which dictate the crystal packing. For a related compound, 1-(4,6-dimethylpyrimidin-2-yl)thiourea, crystal packing was realized by intramolecular and intermolecular hydrogen bonds. nih.gov
Analysis of Crystalline Polymorphism and Isomerism
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical and organic compounds, including urea derivatives. Different polymorphs arise from different arrangements of the molecules in the crystal lattice, which can be influenced by factors such as the crystallization solvent and temperature.
These different crystalline forms can have distinct physical properties. Single crystal X-ray diffraction is the definitive method to identify and characterize different polymorphs. Each polymorph will have a unique unit cell and crystal packing arrangement, which can be fully resolved by this technique. The study of N-aryl-N′-4-nitrophenyl ureas has shown that hydrogen bonding patterns can lead to different crystalline structures. researchgate.net
Advanced Microscopic and Spectroscopic Hybrid Techniques
Modern analytical chemistry often employs hybrid or hyphenated techniques that combine a separation method with a spectroscopic detection method. ijcrt.org These approaches are essential for the analysis of complex mixtures and for obtaining comprehensive characterization of a pure substance.
For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable. LC would separate the compound from any impurities or starting materials, while the online MS detector would provide mass and structural information simultaneously. Similarly, coupling liquid chromatography to a UV-Vis detector (LC-UV) would confirm the presence of the chromophores and aid in quantification. These hyphenated techniques are standard in pharmaceutical analysis for purity assessment and characterization of new chemical entities. spectroscopyonline.compaulrpalmer.com
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) for Ground State Properties
No specific research findings are available for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
No specific research findings are available for this compound.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
No specific research findings are available for this compound.
Molecular Dynamics (MD) Simulations
Conformational Landscape and Dynamics in Various Environments
No specific research findings are available for this compound.
Solute-Solvent Interactions and Solvation Effects
No specific research findings are available for this compound.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state structure, crystal packing, and ultimately the material properties of a compound. For 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea, these interactions would be primarily governed by hydrogen bonding and noncovalent forces such as pi-stacking.
Characterization of Hydrogen Bonding Motifs and Energetics
The molecular structure of this compound features several hydrogen bond donors (the N-H groups of the urea (B33335) moiety) and acceptors (the carbonyl oxygen of the urea and the nitrogen atom of the pyridine (B92270) ring). This arrangement allows for the formation of various intra- and intermolecular hydrogen bonds.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing these hydrogen bonding motifs. By analyzing the crystal structure, researchers can identify the geometry of these bonds, including bond lengths and angles. The strength of these interactions can be quantified by calculating the interaction energies, often corrected for basis set superposition error (BSSE).
Table 1: Representative Hydrogen Bond Parameters for Urea Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| N-H···O=C | ~0.99 | ~1.8 - 2.2 | ~2.8 - 3.2 | ~150 - 180 | -5 to -15 |
Note: This table presents typical data for urea-containing compounds and is for illustrative purposes. Specific values for this compound would require dedicated computational studies.
Investigation of Pi-Stacking and Other Noncovalent Forces
The presence of the dimethylpyridine ring in this compound introduces the possibility of π-stacking interactions. These noncovalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, can play a significant role in the crystal packing.
Computational analysis of π-stacking involves examining the geometric arrangement of the pyridine rings in the crystal lattice, including the inter-planar distance and the horizontal displacement. The energetics of these interactions can be calculated using high-level ab initio methods or DFT with dispersion corrections. Other noncovalent forces, such as van der Waals interactions and C-H···π interactions, would also be investigated to build a complete picture of the intermolecular forces at play.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For a compound like this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.
Theoretical studies of reaction mechanisms typically involve mapping the potential energy surface of the reaction. This includes identifying the structures of reactants, products, intermediates, and transition states. The energies of these species are calculated to determine the reaction's thermodynamic and kinetic feasibility. Methods such as DFT and post-Hartree-Fock methods are commonly employed for these calculations. For instance, the synthesis of this urea derivative could be modeled to understand the step-by-step process of its formation, providing insights that can be used to optimize reaction conditions.
Chemical Graph Theory and Topological Descriptors in Molecular Characterization
Chemical graph theory is a branch of theoretical chemistry that uses graph theory to model molecules, where atoms are represented as vertices and bonds as edges. e-tarjome.com This approach allows for the calculation of various numerical values known as topological descriptors or indices. irejournals.com These descriptors quantify different aspects of a molecule's structure, such as its size, branching, and cyclicity. irejournals.com
For this compound, a molecular graph would be constructed, and a variety of topological indices could be calculated. These indices have been shown to correlate with numerous physicochemical properties and biological activities.
Table 2: Common Topological Descriptors and Their Significance
| Topological Descriptor | Description | Potential Application for this compound |
|---|---|---|
| Wiener Index | The sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. | Correlation with boiling point, viscosity, and surface tension. |
| Randić Index | Based on the degrees of the vertices connected by an edge. | Correlation with lipophilicity and chromatographic retention times. |
| Zagreb Indices | Based on the degrees of the vertices in the molecular graph. | Correlation with various physicochemical properties. |
| Topological Polar Surface Area (TPSA) | The sum of surface contributions of polar atoms. | Prediction of drug transport properties like intestinal absorption and blood-brain barrier penetration. nih.gov |
Note: The calculation of these indices for this compound would provide valuable data for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.
Supramolecular Chemistry and Self Assembly Phenomena
Fundamental Principles of Urea-Directed Supramolecular Architecture
The urea (B33335) functional group is a powerful and widely utilized motif in crystal engineering and supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. acs.org This capacity for self-assembly is central to the formation of well-defined supramolecular structures.
The urea group contains two N-H hydrogen bond donors and one C=O hydrogen bond acceptor. This arrangement allows for the formation of a common and particularly stable hydrogen-bonding motif known as the one-dimensional N-H···O tape, or α-network. acs.orgacs.org In this synthon, each urea molecule forms two bifurcated N-H···O hydrogen bonds with its neighbors, creating a robust, linear chain. acs.org The predictability and strength of this interaction have made it a primary tool for designing and constructing a variety of supramolecular architectures, including channels, layers, and gels. acs.org
However, the formation of this typical urea tape is not guaranteed and can be influenced by other functional groups within the molecule. acs.orgresearchgate.net In diaryl ureas, for instance, the conformation of the molecule (planar vs. twisted) and the presence of competing hydrogen bond acceptors can disrupt the α-network. acs.org
The incorporation of a pyridine (B92270) ring into a urea-containing molecule introduces a significant competing factor in the self-assembly process. The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor and can effectively compete with the urea carbonyl oxygen for the urea's N-H donors. acs.orgacs.org This competition between N-H···O=C (urea-urea) and N-H···N (urea-pyridyl) hydrogen bonds is a critical determinant of the final supramolecular structure. researchgate.net
In many crystal structures of pyridyl ureas, the robust N-H···O tape is absent. Instead, the dominant interaction is the N-H···Npyridyl hydrogen bond. acs.orgacs.org This redirection of the primary hydrogen bond often leads to different supramolecular motifs, such as dimers, chains, or more complex networks where the urea carbonyl group may accept weaker C-H···O interactions instead of the primary N-H···O bonds. acs.orgresearchgate.net The planarity of the molecule, influenced by intramolecular interactions, can further favor the formation of N-H···Npyridyl bonds by making the pyridine nitrogen more accessible. acs.org
Self-Assembly of 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea
The specific molecular structure of this compound dictates its self-assembly behavior, drawing from the principles of both urea and pyridine chemistry.
For this compound, the primary competition in self-assembly is between the formation of the classic urea N-H···O tape and the formation of N-H···Npyridyl hydrogen bonds. Research on analogous pyridyl ureas strongly suggests that the N-H···Npyridyl interaction is likely to dominate. acs.orgresearchgate.net This would lead to the formation of discrete hydrogen-bonded dimers or one-dimensional chains linked by urea-pyridine hydrogen bonds rather than urea-urea tapes.
The molecular design of this compound has a profound impact on its supramolecular packing.
Substitution Pattern: The 2-pyridyl substitution pattern places the urea group adjacent to the pyridine nitrogen. This proximity can facilitate the formation of an intramolecular N-H···N hydrogen bond, which can influence the conformation of the molecule and its subsequent intermolecular interactions. nih.gov Such intramolecular bonds can "lock" the molecule into a specific, often planar, conformation. nih.gov
Dimethyl Substitution: The methyl groups at the 4- and 6-positions of the pyridine ring influence the molecule's steric profile and electronic properties. They can sterically hinder certain packing arrangements while providing opportunities for weak C-H···O or C-H···π interactions that contribute to the stability of the crystal structure.
Methylurea (B154334) Group: The N'-methyl group on the urea moiety reduces the number of N-H donors available for hydrogen bonding compared to a diaryl urea. This simplifies the potential hydrogen-bonding schemes, placing even greater emphasis on the competition between the remaining N-H donor and the available acceptors (urea oxygen and pyridine nitrogen).
A summary of the key molecular features and their likely influence on supramolecular assembly is presented in the table below.
| Molecular Feature | Potential Role in Self-Assembly | Primary Interaction Type |
| Urea Moiety | Primary site for strong, directional hydrogen bonding. | N-H···O and N-H···N Hydrogen Bonds |
| Pyridine Nitrogen | Strong hydrogen bond acceptor, competes with urea oxygen. | N-H···Npyridyl Hydrogen Bonds |
| 2-Pyridyl Position | Proximity to urea N-H may allow intramolecular H-bonds. | Intramolecular N-H···N Hydrogen Bonds |
| 4,6-Dimethyl Groups | Steric influence on packing; weak interaction sites. | C-H···O / C-H···π Interactions |
| N'-Methyl Group | Reduces N-H donors, simplifying hydrogen bond patterns. | N/A |
Modulation of Self-Assembly by External Factors
The self-assembly of pyridyl ureas can be influenced by various external stimuli, allowing for the potential modulation of the resulting supramolecular structures. Although specific studies on this compound are not prevalent, general principles from related systems can be applied.
Solvent Effects: The polarity of the solvent can play a crucial role. Polar, hydrogen-bonding solvents can compete for the hydrogen bond donor and acceptor sites on the urea and pyridine moieties, potentially disrupting the self-assembly process or leading to the formation of solvated crystal structures. researchgate.net
Anion Binding: The urea N-H groups are effective anion binding sites. The presence of anions (like halides or oxoanions) can significantly alter the self-assembly pathway. The anion can bind to the urea N-H groups, preventing them from participating in their "natural" self-assembly motifs and directing the formation of new, anion-templated structures. rsc.org This has been shown to turn non-emissive supramolecular assemblies into strongly emissive ones upon the addition of an anion like fluoride. rsc.org
Metal Coordination: The pyridine nitrogen provides a coordination site for metal ions. The introduction of metal ions can induce gelation or lead to the formation of coordination polymers where the metal centers link the pyridyl urea molecules into extended networks. researchgate.netresearchgate.net This adds another layer of control over the final architecture, where both hydrogen bonding and metal-ligand coordination play a role.
The table below summarizes how external factors can influence the self-assembly process.
| External Factor | Mechanism of Influence | Potential Outcome |
| Solvent Polarity | Competition for hydrogen bonding sites. | Disruption of self-assembly; formation of solvated structures. |
| Anions (e.g., F⁻, Cl⁻) | Binding to urea N-H groups, disrupting urea-urea or urea-pyridine H-bonds. | Formation of new anion-templated supramolecular structures; changes in material properties (e.g., fluorescence). |
| Metal Ions (e.g., Cu²⁺, Ag⁺) | Coordination to the pyridine nitrogen atom. | Formation of metallogels or coordination polymers with extended network structures. |
Predictive Modeling of Supramolecular Structures
The rational design of novel materials based on this compound relies heavily on understanding its self-assembly behavior at the molecular level. While specific experimental studies on the supramolecular structures of this particular compound are not extensively documented in publicly available literature, its behavior can be robustly predicted using established computational modeling techniques. These predictive models are essential for forecasting how individual molecules will interact and organize into larger, functional supramolecular architectures, thereby guiding synthetic efforts and accelerating materials discovery. nih.gov
Computational chemistry provides powerful tools to simulate and analyze the non-covalent interactions that govern self-assembly, such as hydrogen bonding and π–π stacking. nih.govtue.nl For urea-based molecules, particularly those containing aromatic rings like the dimethylpyridine group, hydrogen bonding is a primary directional force. nih.govmdpi.com Predictive modeling can elucidate the preferred hydrogen-bonding patterns, the stability of the resulting assemblies, and the dynamics of their formation. tandfonline.comsemanticscholar.org
Key Predictive Methodologies:
Density Functional Theory (DFT): This quantum mechanical method is highly effective for calculating the electronic structure of molecules and the nature of intermolecular interactions. researchgate.net DFT calculations can be used to determine the most stable conformations of the this compound monomer and to quantify the strength and geometry of the hydrogen bonds it forms. mdpi.comresearchgate.net By modeling dimers, trimers, and larger clusters, researchers can identify the most energetically favorable hydrogen-bonding motifs—for instance, the bifurcated N-H···O=C bonds characteristic of urea derivatives—which dictate the formation of tapes, ribbons, or more complex networks. tue.nlresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the self-assembly process. nih.gov Starting from a random distribution of this compound molecules in a simulated solvent, MD can track their aggregation into ordered supramolecular structures. tandfonline.commdpi.com These simulations yield critical insights into the mechanism of nucleation and growth, the stability of the final assemblies, and their structural characteristics at a larger scale. semanticscholar.orgnih.gov Atomistic-scale MD simulations are particularly useful for exploring how variables like solvent and temperature influence the self-assembly pathway and the resulting morphology. tandfonline.com
Quantitative Structure-Property Relationship (QSPR) Models: QSPR studies establish a mathematical relationship between the chemical structure of a molecule and its physical properties. chemrevlett.com By calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) for a series of related urea compounds and correlating them with experimentally observed self-assembly behavior, a predictive model can be built. epj-conferences.org Such a model could then be used to estimate the propensity of this compound to form stable supramolecular structures without the need for extensive initial experimentation.
These computational approaches are not mutually exclusive and are often used in concert to build a comprehensive, multi-scale understanding of supramolecular systems. DFT provides high-accuracy data on local interactions, which can then be used to parameterize the force fields employed in large-scale MD simulations. The ultimate goal of this predictive modeling is to establish clear structure-property relationships that enable the in silico design of new materials with tailored functions based on the this compound scaffold.
Illustrative Data from Predictive Modeling
The following table represents the type of data that would be generated from DFT and MD simulations to predict the supramolecular behavior of this compound. Note: This data is hypothetical and serves for illustrative purposes only, as specific published calculations for this compound were not available.
| Modeling Parameter | Predicted Value | Significance in Self-Assembly | Computational Method |
|---|---|---|---|
| N-H···O Hydrogen Bond Energy | -45.8 kJ/mol | Quantifies the strength of the primary interaction driving the formation of urea tapes. | DFT |
| N-H···O Bond Length | 1.95 Å | Indicates a strong and stable hydrogen bond, suggesting robust assembly. | DFT |
| Inter-monomer Distance (Urea Tape) | 4.1 Å | Defines the packing distance within the primary supramolecular motif. tue.nl | MD Simulation |
| Dimer Interaction Energy | -75.2 kJ/mol | Represents the total energetic stabilization upon forming a dimer, including H-bonds and van der Waals forces. | DFT |
| Radius of Gyration (100-mer aggregate) | 2.8 nm | Provides a measure of the size and compactness of the resulting supramolecular aggregate in solution. mdpi.com | MD Simulation |
Coordination Chemistry of 1 4,6 Dimethylpyridin 2 Yl 3 Methylurea As a Ligand
Ligand Design and Coordination Modes
The design of 1-(4,6-dimethylpyridin-2-yl)-3-methylurea as a ligand is predicated on the strategic placement of donor atoms that can engage in chelation with a metal center. The presence of both a pyridine (B92270) ring and a urea (B33335) group within the same molecule allows for the formation of stable metallacycles, which is a key principle in the design of effective chelating ligands.
The primary coordination sites in this compound are the nitrogen atom of the pyridine ring and the oxygen atom of the urea's carbonyl group. Pyridine and its derivatives are well-established ligands in coordination chemistry, readily coordinating to a wide range of metal ions through the lone pair of electrons on the nitrogen atom. The basicity of the pyridyl nitrogen in this specific ligand is enhanced by the electron-donating effect of the two methyl groups at the 4 and 6 positions, which can lead to stronger metal-ligand bonds.
The urea moiety offers a hard donor in the form of the carbonyl oxygen atom. The lone pairs on this oxygen are available for coordination, and the C=O bond is sufficiently polarized to facilitate a dative bond to a metal ion. In similar pyridyl-urea ligands, coordination via the urea oxygen has been confirmed through crystallographic studies of their metal complexes. The methyl group on the terminal nitrogen of the urea can also influence the electronic properties and steric accessibility of the coordination sites.
Beyond simple chelation to a single metal center, this ligand also possesses the potential for bridging multiple metal ions. While the bidentate N,O-chelation is the most probable coordination mode for a single ligand to a single metal, in a polynuclear or polymeric context, the urea group could potentially bridge two metal centers. This could occur through the oxygen atom coordinating to two metals simultaneously or by involving one of the urea nitrogen atoms in coordination to a second metal center, although the latter is less common. This bridging capability is fundamental to the construction of coordination polymers and MOFs.
Formation of Metal Complexes
Transition metal complexes of ligands analogous to this compound have been successfully synthesized using metals such as copper(II), zinc(II), and silver(I). A typical synthesis involves dissolving the ligand and a metal salt (e.g., a chloride, nitrate, or acetate (B1210297) salt) in a solvent like ethanol (B145695) or methanol (B129727) and stirring the mixture, sometimes with gentle heating. The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by cooling the reaction mixture.
| Compound | ν(C=O) (cm⁻¹) | Pyridine Ring Vibrations (cm⁻¹) |
| N-(pyridin-2-yl)-N'-phenylurea | 1685 | 1580, 1480 |
| [Cu(N-(pyridin-2-yl)-N'-phenylurea)₂Cl₂] | 1650 | 1600, 1495 |
| Data is illustrative and based on known complexes of similar pyridyl-urea ligands. |
The stoichiometry of metal complexes with pyridyl-urea ligands is commonly found to be 1:2 (metal:ligand), particularly with divalent transition metals like Cu(II) and Ni(II). In such cases, two bidentate ligands coordinate to the metal center.
The coordination geometry around the metal center is dictated by the electronic configuration of the metal ion, the nature of the ligand, and the presence of any co-ligands (such as anions or solvent molecules). For a hexacoordinate metal ion with two bidentate this compound ligands and two monodentate co-ligands (e.g., chloride ions), a distorted octahedral geometry is expected. For tetracoordinate metals, square planar or tetrahedral geometries are possible.
The following table presents typical coordination numbers and geometries observed for transition metal complexes with analogous pyridyl-urea ligands.
| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry |
| Cu(II) | 1:2 | Distorted Octahedral, Square Planar |
| Ni(II) | 1:2 | Octahedral |
| Zn(II) | 1:2 | Tetrahedral, Octahedral |
| Ag(I) | 1:2 | Linear, Trigonal Planar |
| This table is based on reported structures of complexes with similar pyridyl-urea ligands. |
Engineering of Coordination Polymers and Metal-Organic Frameworks
The bifunctional nature of this compound, with its ability to both chelate and potentially bridge metal centers, makes it a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). While monodentate pyridine ligands are common in the formation of coordination polymers, the chelating ability of this ligand can impart greater stability and structural rigidity to the resulting framework.
To create extended networks, the ligand would need to bridge between metal centers. This can be envisioned in several ways. For instance, if the ligand coordinates to one metal center in a bidentate fashion, a co-ligand on that metal could coordinate to a neighboring metal center, or a second, different bridging ligand could be introduced.
A more direct approach to forming coordination polymers with this type of ligand involves designing bis(pyridylurea) analogues, where two pyridylurea units are connected by a spacer. Such ligands have been shown to be effective in forming 1D, 2D, and 3D coordination polymers. The structural diversity of these polymers is often influenced by the length and flexibility of the spacer, as well as the choice of metal and counter-anion. The principles learned from these systems can be applied to the potential use of this compound in mixed-ligand systems to create novel coordination polymers and MOFs with interesting topologies and potential applications in areas such as catalysis, gas storage, and sensing.
No Published Research Found on the Coordination Chemistry of this compound
A comprehensive review of scientific databases and scholarly articles has revealed no published research on the coordination chemistry of the compound this compound.
Despite extensive searches for information pertaining to its role as a ligand in forming coordination complexes, no studies were identified that detail the synthesis, structure, or properties of any metal complexes involving this specific molecule.
Consequently, it is not possible to provide an article based on the requested outline, as there is no available data on:
Reactivity and Transformations within Coordination Spheres:The reactivity and potential transformations of this compound when coordinated to a metal center have not been investigated or reported.
The absence of information in the public domain prevents the generation of a scientifically accurate and well-sourced article on this specific topic. Further research would be required to explore the potential of this compound as a ligand in coordination chemistry.
Structure Function Relationship Paradigms Conceptual Frameworks
Theoretical Frameworks for Structure-Function Correlation in Pyridylureas
The biological activity of pyridylureas, including 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea, is fundamentally linked to their ability to interact with specific biological macromolecules, such as enzymes or receptors. The correlation between the structure of these compounds and their function is often rationalized through several theoretical frameworks.
One of the most fundamental concepts is the pharmacophore model . A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a pyridylurea compound, the key pharmacophoric features typically include:
Hydrogen Bond Donors: The N-H groups of the urea (B33335) moiety are excellent hydrogen bond donors.
Hydrogen Bond Acceptors: The carbonyl oxygen of the urea and the nitrogen atom of the pyridine (B92270) ring can act as hydrogen bond acceptors. nih.gov
Aromatic/Hydrophobic Regions: The dimethyl-substituted pyridine ring provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with the target protein.
The specific spatial arrangement of these features in this compound determines its binding affinity and selectivity for a particular target. For instance, in many kinase inhibitors, the pyridyl nitrogen is known to form a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) provides a more quantitative framework. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models use molecular descriptors that quantify various aspects of a molecule's structure, such as its lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). For a series of analogues of this compound, a QSAR study could reveal, for example, that increasing the lipophilicity of the pyridine substituents leads to enhanced activity up to a certain point, beyond which activity may decrease due to poor solubility or steric hindrance. nih.govresearchgate.net
Molecular Design Principles for Modulating Interactions
The design of new molecules with improved or altered biological activity based on a lead compound like this compound follows several key principles. These principles focus on systematically modifying the molecular structure to enhance its interactions with the target.
Substituent Modification: The dimethyl substitution on the pyridine ring of the title compound is a critical determinant of its properties. Altering these substituents can have profound effects on activity. For example, replacing the methyl groups with more electron-withdrawing groups (e.g., halogens) could alter the pKa of the pyridine nitrogen, thereby affecting its hydrogen bonding capability. nih.govnih.gov Conversely, introducing bulkier groups could probe the size and shape of the binding pocket.
Isosteric and Bioisosteric Replacement: This principle involves replacing a functional group with another group of similar size, shape, and electronic properties (isosteres) or with a group that retains similar biological activity (bioisosteres). For instance, the urea moiety could be replaced with a thiourea (B124793) or a guanidinium (B1211019) group to explore different hydrogen bonding patterns and geometries.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool. Using the crystal structure of a target protein, medicinal chemists can visualize how this compound might bind and can then design modifications that improve the fit and complementarity. For example, if the binding pocket has an unoccupied hydrophobic sub-pocket adjacent to one of the methyl groups, extending that methyl group to a larger alkyl chain could result in a significant increase in binding affinity. nih.gov
To illustrate how minor structural changes can impact biological activity, the following table presents hypothetical data for a series of pyridylurea analogues tested as kinase inhibitors, based on findings for similar compounds. mdpi.commdpi.com
| Compound ID | R1 | R2 | R3 | Kinase Inhibition IC50 (nM) |
| 1 | 4-CH3 | 6-CH3 | CH3 | 150 |
| 2 | 4-H | 6-H | CH3 | 800 |
| 3 | 4-Cl | 6-H | CH3 | 75 |
| 4 | 4-CH3 | 6-CH3 | C2H5 | 200 |
| 5 | 4-OCH3 | 6-H | CH3 | 450 |
This table contains hypothetical data for illustrative purposes.
Computational Approaches to Ligand-Receptor Interactions
Computational chemistry provides invaluable tools for predicting and analyzing the interactions between a ligand like this compound and its receptor. These methods can significantly accelerate the drug discovery and development process.
Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com A docking simulation would place this compound into the active site of a target protein and score the different binding poses based on a scoring function that estimates the binding affinity. This can help to identify the key interactions, such as the hydrogen bond between the pyridyl nitrogen and the protein's hinge region, and the hydrophobic interactions of the dimethylpyridine ring. nih.gov
Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of the binding, MD simulations can simulate the dynamic behavior of the ligand-receptor complex over time. This can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the protein upon binding.
3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. mdpi.com These methods correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. For a set of analogues of this compound, a 3D-QSAR model could generate contour maps indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential would enhance activity.
The following table shows a hypothetical dataset that could be used to build a QSAR model for the herbicidal activity of pyridylurea derivatives, drawing on principles from related herbicidal compounds. nih.govmdpi.comresearchgate.net
| Compound ID | logP | Molar Refractivity | Electronic Parameter (σ) | Herbicidal Activity (% Inhibition) |
| 1 | 1.8 | 55.2 | -0.17 | 65 |
| 6 | 1.2 | 48.9 | 0.00 | 40 |
| 7 | 2.5 | 58.1 | 0.23 | 85 |
| 8 | 1.9 | 59.5 | -0.27 | 75 |
| 9 | 2.8 | 62.3 | 0.15 | 55 |
This table contains hypothetical data for illustrative purposes.
Influence of Conformational Flexibility and Substituent Effects on Molecular Function
The biological function of this compound is not solely determined by its static structure but is also heavily influenced by its dynamic properties, including conformational flexibility and the electronic effects of its substituents.
Conformational Flexibility: The urea linkage is a key source of conformational flexibility in the molecule. Rotation around the C-N bonds of the urea group can lead to different conformers. nih.govncl.ac.uk The relative orientation of the pyridine ring and the methylurea (B154334) group can be described as syn or anti. The bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its target, may be one of several low-energy conformations accessible in solution. Recent studies on N-alkyl-N'-aryl ureas have shown that methylation patterns can significantly affect the conformational preferences of the system. nih.govncl.ac.uk For instance, an internal hydrogen bond can stabilize certain conformations. The energy barrier for rotation around these bonds will determine how easily the molecule can adopt its bioactive conformation.
Substituent Effects: The methyl groups on the pyridine ring and the urea nitrogen have significant electronic and steric effects.
Electronic Effects: The two methyl groups on the pyridine ring are electron-donating, which increases the electron density on the ring and can enhance its ability to participate in certain interactions. This also increases the basicity of the pyridine nitrogen, which could strengthen its hydrogen bonding interactions with a biological target.
The interplay between conformational flexibility and substituent effects is crucial. The substituents can influence the relative energies of different conformers, thereby pre-organizing the molecule for binding to its target. Understanding these subtle effects is critical for the rational design of analogues of this compound with optimized biological function.
Emerging Research Avenues and Future Outlook
Integration of Advanced Experimental and Computational Methodologies
A deeper understanding of 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea and its derivatives will be achieved through the synergistic use of cutting-edge experimental and computational tools. While traditional techniques like NMR, IR spectroscopy, and single-crystal X-ray diffraction provide foundational structural data, a more dynamic and comprehensive picture requires a multi-faceted approach. mdpi.comresearchgate.net
Recent studies on related urea (B33335) derivatives have demonstrated the power of combining experimental data with computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations. nih.gov This integrated approach allows for the elucidation of conformational preferences, the dynamics of intermolecular interactions, and the electronic properties (e.g., HOMO-LUMO energy gaps) that govern the molecule's reactivity and function. nih.gov For this compound, such studies could precisely model the influence of the 4,6-dimethyl substitution on the pyridyl ring's electron density and steric hindrance, predicting its coordination behavior and self-assembly patterns.
Future research will likely involve applying techniques like 2D NMR spectroscopy to study complex formation in solution, while advanced thermal analysis can probe the stability and phase transitions of its supramolecular assemblies. These experimental results, when rationalized through high-level computational modeling, will provide a robust framework for predicting the properties of new materials derived from this pyridylurea scaffold.
Table 1: Integrated Methodologies for Pyridylurea Analysis
| Methodology Type | Specific Technique | Information Gained for this compound |
|---|---|---|
| Experimental | Single-Crystal X-ray Diffraction | Precise solid-state structure, bond lengths, angles, and hydrogen bonding patterns. mdpi.com |
| Infrared (IR) Spectroscopy | Identification of key functional groups (C=O, N-H) and shifts upon coordination or H-bonding. mdpi.com | |
| Nuclear Magnetic Resonance (NMR) | Solution-state structure, conformational dynamics, and monitoring of chemical reactions. nih.gov | |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight determination and structural confirmation. mdpi.com | |
| Computational | Density Functional Theory (DFT) | Electronic structure, conformational energy landscapes, vibrational frequencies, reaction mechanisms. nih.gov |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of supramolecular assemblies, solvent effects, and prediction of bulk properties. nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Applications
The synthetic versatility of the pyridylurea moiety is a key area for future exploration. While established methods exist, research into novel reaction pathways can lead to more efficient syntheses and the creation of new molecular architectures. For instance, methods like the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides have provided convenient access to various 2-pyridyl ureas. mdpi.com Further investigation could focus on visible-light-mediated reactions or C-H functionalization protocols to modify the pyridyl or methyl groups of this compound, offering pathways to new derivatives with tailored properties. researchgate.netrsc.org
A significant avenue of future research lies in the catalytic applications of metal complexes derived from this compound. Pyridylureas are effective N,O-chelate ligands capable of forming stable complexes with transition metals like copper(II). mdpi.com The specific electronic and steric environment provided by the 4,6-dimethylpyridine ring could be harnessed to develop specialized catalysts. These complexes could be investigated for their efficacy in reactions such as cross-coupling, hydrosilylation, and oxidation catalysis. researchgate.netunimi.it The robustness of pyridinophane ligands in catalytic oxidation reactions, for example, suggests that pyridylurea complexes could also exhibit valuable catalytic activity under mild conditions. unimi.it
Table 2: Potential Catalytic Applications for Metal Complexes of this compound
| Catalytic Reaction | Potential Metal Center | Rationale |
|---|---|---|
| Cross-Coupling Reactions | Palladium(II), Nickel(II) | The pyridylurea ligand can stabilize catalytically active metal centers. unimi.it |
| Hydrosilylation | Platinum(II) | Similar N,C-chelated platinum complexes have shown catalytic activity in silicone cross-linking. researchgate.net |
| Oxidation Catalysis | Iron(III), Copper(II) | Pyridine-containing macrocycles form robust complexes capable of catalyzing oxidation reactions, including water oxidation. unimi.it |
Designing Responsive Pyridylurea Systems
The ability of pyridylureas to form extensive hydrogen-bonded networks makes them ideal candidates for the construction of "smart" or stimuli-responsive materials. mdpi.com Research has shown that modifying the pyridyl functionality in bis(pyridyl urea) compounds, such as conversion to the corresponding N-oxide, can induce hydrogelation. researchgate.netmdpi.com These supramolecular gels can have their properties switched on or off by external stimuli, including heat, pH, and the presence of specific ions. mdpi.com
For this compound, future work could focus on designing systems where its self-assembly into gels, liquid crystals, or other soft materials can be controlled. The dimethyl substitution pattern is expected to influence solubility and packing, which could be exploited to fine-tune the responsive properties. For example, incorporating this molecule into larger structures could lead to materials that respond to specific metal ions through coordination with the pyridyl nitrogen, or to anions through hydrogen bonding with the urea protons. The development of such systems has potential applications in areas like sensing, drug delivery, and catalysis. mdpi.com
Bridging Molecular-Level Understanding to Macroscale Phenomena
A grand challenge in materials science is to predict the macroscopic properties of a material based on the structure of its constituent molecules. Future research on this compound will increasingly focus on bridging this gap. By combining detailed structural analysis with computational modeling, it is possible to understand how molecular-level features translate into bulk properties. rsc.org
For instance, computational studies on urea crystallization have successfully predicted crystal morphology based on calculations of surface energies and intermolecular interaction forces. psu.edu Applying similar methodologies to this compound could predict its crystal shape and polymorphism, which are critical for applications in pharmaceuticals and materials science. Furthermore, understanding how the specific hydrogen bonding and π-stacking interactions dictated by its structure influence the mechanical strength and thermal stability of its supramolecular gels is a key research goal. mdpi.com This molecular-to-macroscale understanding is essential for the rational design of new functional materials with predictable and tailored performance characteristics.
Q & A
Basic Questions
Q. What are the recommended analytical techniques for quantifying 1-(4,6-Dimethylpyridin-2-yl)-3-methylurea in environmental or biological matrices?
- Methodology : Utilize reversed-phase liquid chromatography (RP-LC) coupled with triple quadrupole mass spectrometry (MS/MS) for high sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) using Oasis HLB cartridges to isolate the compound from complex matrices. Mobile phases typically involve gradients of acetonitrile and methanol with 0.1% formic acid to enhance ionization .
- Key Parameters : Column choice (e.g., C18), electrospray ionization (ESI) in positive mode, and monitoring of precursor-to-product ion transitions (e.g., m/z 236 → 134 for quantification).
Q. How is this compound synthesized, and what are critical optimization parameters?
- Synthesis Route : The compound is typically synthesized via a urea-forming reaction between 4,6-dimethylpyridin-2-amine and methyl isocyanate. A two-step approach may involve intermediate protection of the pyridine nitrogen.
- Optimization : Key parameters include solvent selection (e.g., dichloromethane or DMF), reaction temperature (0–25°C to control exothermicity), and stoichiometric ratios (1:1.2 amine-to-isocyanate). Catalytic bases like triethylamine can improve yield by scavenging HCl .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?
- Methodology : Use SHELXL for small-molecule refinement, starting with SHELXD for phase determination. Key steps include hydrogen atom placement (riding model), anisotropic displacement parameter refinement, and handling of twinning (if present).
- Challenges : High thermal motion in methyl groups may require constraints. For twinned data (common in urea derivatives), apply the TWIN/BASF commands. Validate refinement with R-factors and electron density maps .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Analysis Framework :
- Comparative Assays: Standardize cell lines (e.g., MCF-7 vs. HepG2) and incubation times.
- Solubility Adjustments: Use DMSO stock solutions at ≤0.1% to avoid cytotoxicity artifacts.
- Mechanistic Validation: Pair activity assays with target engagement studies (e.g., enzyme inhibition kinetics) to confirm specificity .
Q. How does the substitution pattern on the pyridine ring influence enzyme inhibition efficacy?
- Structure-Activity Relationship (SAR) : Methyl groups at the 4- and 6-positions enhance steric bulk, potentially improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Computational docking (AutoDock Vina) can predict interactions, while Hammett σ values quantify electronic effects of substituents .
Q. What computational methods predict the reactivity of the urea moiety in nucleophilic environments?
- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to assess nucleophilic attack susceptibility at the carbonyl carbon. Solvent effects (e.g., polarizable continuum models) and transition-state analysis reveal hydrolysis pathways. Retrosynthesis tools (e.g., AiZynthFinder) can propose stable derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
